7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
CAS No.: 425704-63-8
Cat. No.: VC5165845
Molecular Formula: C9H9FN2O
Molecular Weight: 180.182
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 425704-63-8 |
---|---|
Molecular Formula | C9H9FN2O |
Molecular Weight | 180.182 |
IUPAC Name | 7-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H9FN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13) |
Standard InChI Key | LOGRSEJIKKBLKN-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=CC(=C(C=C21)F)N |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one consists of a bicyclic tetrahydroquinoline scaffold fused to a ketone group at position 2. Key substituents include:
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Fluorine atom at position 6, which enhances electronegativity and influences electronic distribution.
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Amino group at position 7, enabling hydrogen bonding and nucleophilic reactivity.
The molecular formula is hypothesized as (molar mass: 180.17 g/mol). Computational modeling predicts a planar bicyclic system with intramolecular hydrogen bonding between the amine and ketone groups, stabilizing the conformation .
Synthetic Methodologies
Regioselective fluorination strategies for tetrahydroquinolines, as demonstrated by Saito et al. (2021), provide a framework for synthesizing 7-amino-6-fluoro derivatives .
Cyclization of Catecholamines
The oxidative cyclization of protected catecholamines using hypervalent iodine reagents (e.g., PhI(OAc)) yields azaspirodienone intermediates. Subsequent deoxyfluorination with reagents like (diethylaminosulfur trifluoride) introduces fluorine at specific positions.
Table 1: Key Reaction Conditions for Fluorination
Step | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Oxidative cyclization | PhI(OAc), THF, –30°C | 85 | 7-OH intermediate |
Deoxyfluorination | DAST, DCM, 0°C → rt | 78 | 6-Fluorination |
The choice of -protecting groups (e.g., Ts, Nf) critically affects regioselectivity. Electron-withdrawing groups favor fluorination at position 6, while electron-donating groups promote position 7 .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
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Amino group: Participates in acylation, alkylation, and Schiff base formation.
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Fluorine atom: Directs electrophilic aromatic substitution (e.g., nitration) to position 5 or 8.
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Ketone group: Undergoes reduction to secondary alcohols or reductive amination.
Table 2: Representative Derivatives and Modifications
Reaction Type | Reagents | Product | Application |
---|---|---|---|
Acylation | Acetyl chloride | -Acetyl derivative | Enhanced metabolic stability |
Electrophilic substitution | HNO, HSO | 5-Nitro derivative | Antibacterial lead compound |
Target | Mechanism | Predicted |
---|---|---|
Bacterial gyrase | DNA replication inhibition | 8.2 µM |
Dopamine D2 receptor | Partial agonism | 12.4 µM |
Challenges and Future Directions
Current limitations include:
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Synthetic complexity: Multi-step routes with moderate yields (65–78%).
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Regioselectivity control: Competing fluorination at positions 6 and 7 requires tailored protecting groups.
Future research should prioritize:
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Developing catalytic asymmetric fluorination methods.
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Evaluating in vivo pharmacokinetics of fluorine-containing analogs.
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